Sodium; (6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate is a chemical compound with significant potential in pharmaceutical applications. This compound is characterized by its unique molecular structure, which includes a fluorophenyl group and a methyltetrazole moiety, contributing to its biological activity.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. Its chemical identifiers include the IUPAC name and molecular formula, which aid in its identification and classification in scientific literature.
Sodium; (6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate falls under the category of organic compounds and is classified as a sodium salt of a complex organic acid. Its structure suggests it may have applications in medicinal chemistry due to the presence of functional groups that can interact with biological systems.
The synthesis of sodium; (6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and purity of intermediates.
The molecular formula for sodium; (6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate is . The structure features:
The compound has a molecular weight of approximately 460.4 g/mol. Its structural representation can be derived from its InChI and SMILES notations available in chemical databases.
The compound may participate in various chemical reactions typical for organic compounds with multiple functional groups:
Each reaction requires specific conditions (e.g., solvents, catalysts) to maximize yield and selectivity. Reaction pathways can be mapped using mechanistic studies involving spectroscopic methods.
The mechanism of action for sodium; (6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate is likely related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its diverse functional groups.
Research into similar compounds suggests that they may act on specific receptors or enzymes involved in metabolic pathways or signaling cascades. Detailed studies would be required to elucidate the exact mechanism for this specific compound.
Sodium; (6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate is expected to have:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The presence of double bonds suggests potential reactivity under oxidative conditions.
Sodium; (6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate has potential applications in:
The retrosynthetic deconstruction of this complex molecule focuses on strategic disconnections at key functional sites. The central conjugated diene-tetrazole system is disconnected into three primary fragments: a tetrazole-containing aldehyde synthon, a stabilized Wittig reagent bearing the 4-fluorophenyl group, and a protected 1,3-dicarbonyl unit serving as the polyhydroxy precursor. Analysis of patent CH676848A5 reveals that compound disconnections prioritize late-stage introduction of the fluorinated aryl groups to avoid side reactions during earlier synthetic steps [3]. The tetrazole ring is derived from nitrile precursors via [2+3] cycloaddition with azides, while the diene system is formed through controlled olefination. This approach isolates sensitive functionalities into discrete intermediates, enabling parallel synthesis and troubleshooting of each fragment before final convergent assembly [3].
Table 1: Retrosynthetic Building Blocks
Molecular Fragment | Precursor Compound | Key Functionalization |
---|---|---|
Tetrazole-Alkenal Core | 5-(Chloromethyl)-1-methyltetrazole | Wittig reaction with phosphonium salt |
Dienoate Side Chain | Ethyl 4-(diethoxyphosphoryl)acetate | Horner-Wadsworth-Emmons olefination |
4-Fluorophenyl Unit | 4-Fluorophenylmagnesium bromide | Nucleophilic addition to carbonyls |
Polyhydroxy System | 3,5-O-Benzylidene-1,6-dioxaspiro[4.4]nonane | Acid-labile acetal protection |
Achieving the thermodynamically less stable (6E,8E)-diene geometry requires carefully controlled reaction conditions. Patent CH676848A5 demonstrates that Wittig olefination using stabilized phosphonium ylides provides superior (E)-selectivity (>15:1 E/Z) compared to unstabilized variants when forming the C6-C7 bond [3]. Critical parameters include:
Table 2: Stereoselectivity Under Different Olefination Conditions
Method | Reagent | Temperature | Solvent | (E):(Z) Ratio |
---|---|---|---|---|
Wittig | Ph3P=CHCO2Et | -78°C to 0°C | THF | 15:1 |
Horner-Wadsworth-Emmons | (4-F-C6H4)2P(O)CHCO2Et | 0°C to RT | THF | >20:1 |
Julia-Kocienski | Phenyltetrazole sulfone | -78°C | DMF | 8:1 |
The 1-methyltetrazol-5-yl substitution pattern is achieved through regioselective alkylation of unprotected tetrazole precursors. CH676848A5 discloses that metal counterions direct N-alkylation: sodium tetrazolate favors N1-alkylation (90% selectivity), while zinc salts promote N2-substitution [3]. The optimal sequence involves:
The 3,5-dihydroxy carboxylate system necessitates orthogonal protection-deprotection sequences to prevent β-elimination during synthetic transformations. CH676848A5 employs acid-labile acetals as the primary protecting strategy [3]:
Late-stage introduction of the 4-fluorophenyl group employs transition metal catalysis to ensure chemoselectivity. Suzuki-Miyaura coupling between boronic acids and tetrazole-containing alkenyl halides provides optimal results [3]:
Table 3: Catalytic Fluorophenyl Installation Methods
Method | Catalyst System | Reaction Conditions | Yield | Byproducts |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4/K3PO4 | Toluene/H2O, 80°C, 12h | 95% | <1% homocoupled |
Grignard Addition | None | THF, -78°C to RT, 2h | 78% | 12% reduction product |
Negishi Coupling | PdCl2(dppf)/ZnCl2 | DMF, 60°C, 8h | 83% | 5% dehalogenated |
Microwave Suzuki | Pd(OAc)2/SPhos | DME/H2O, 100°C, 45 min | 94% | <1% protodeboronated |
Table 4: Compound Nomenclature
Identifier Type | Name |
---|---|
IUPAC Name | sodium;(3S,5R,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate |
CAS Number | 130200-44-1 |
Molecular Formula | C₂₃H₂₁F₂N₄NaO₄ |
Canonical SMILES | CN1C(=NN=N1)C(=CC=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+] |
Isomeric SMILES | CN1C(=NN=N1)/C(=C\C=C/C@@HO)/C2=CC=C(C=C2)F.[Na+] |
The strategic synthetic approaches detailed herein enable efficient access to this structurally complex molecule with precise stereochemical control. Optimization of each fragment assembly and convergence point addresses the inherent challenges posed by the sensitive diene-tetrazole-fluorophenyl architecture.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: